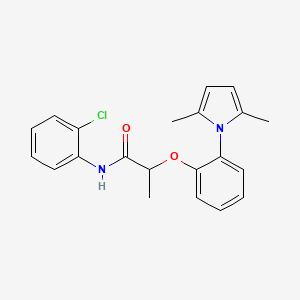
N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a pyrrole ring, and a phenoxy group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of a carboxylic acid derivative (such as an acid chloride) with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Chlorophenyl)-2-(2-(1H-pyrrol-1-yl)phenoxy)propanamide: Lacks the dimethyl groups on the pyrrole ring.
N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetamide: Has an acetamide group instead of a propanamide group.
Uniqueness
The presence of the dimethyl groups on the pyrrole ring and the specific arrangement of functional groups in “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” may confer unique chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
92182-88-2 |
|---|---|
Formule moléculaire |
C21H21ClN2O2 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-[2-(2,5-dimethylpyrrol-1-yl)phenoxy]propanamide |
InChI |
InChI=1S/C21H21ClN2O2/c1-14-12-13-15(2)24(14)19-10-6-7-11-20(19)26-16(3)21(25)23-18-9-5-4-8-17(18)22/h4-13,16H,1-3H3,(H,23,25) |
Clé InChI |
SXEQYQATHAMPEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=CC=C2OC(C)C(=O)NC3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


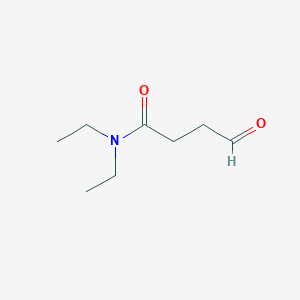
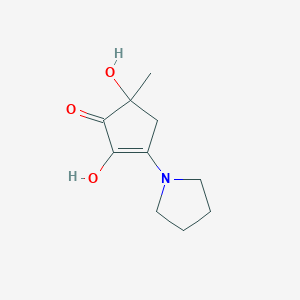

![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
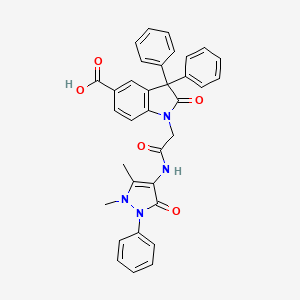
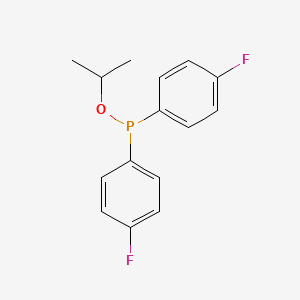
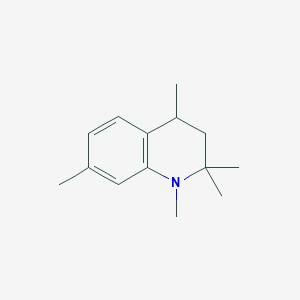
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
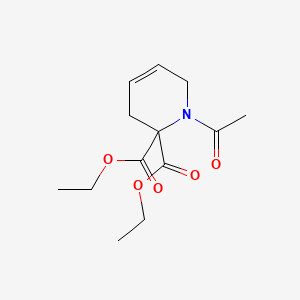
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
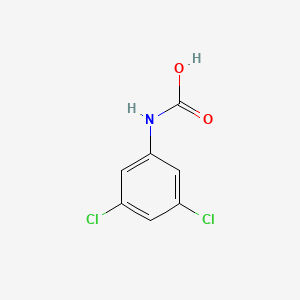
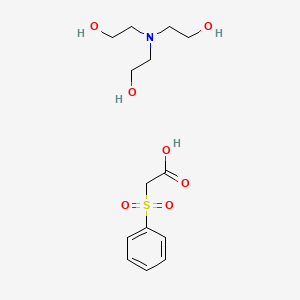
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
